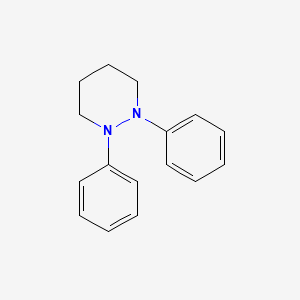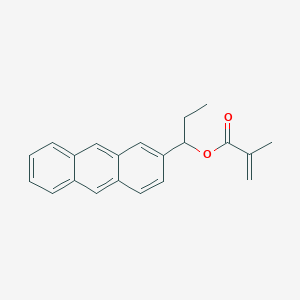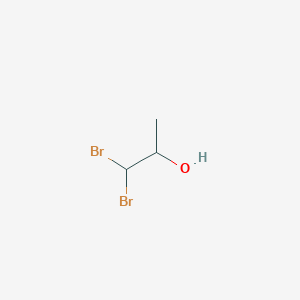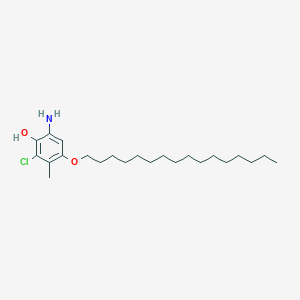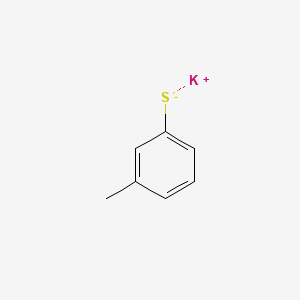
N'',N'''-1,2-Phenylenediguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-1,2-Phenylenediguanidine is a compound belonging to the guanidine family, characterized by the presence of two guanidine groups attached to a 1,2-phenylenediamine backbone. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-1,2-Phenylenediguanidine typically involves the reaction of 1,2-phenylenediamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with 1,2-phenylenediamine in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used under similar conditions .
Industrial Production Methods: Industrial production of guanidines, including N’‘,N’‘’-1,2-Phenylenediguanidine, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N’‘,N’‘’-1,2-Phenylenediguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imines or amines, while substitution reactions can introduce various functional groups onto the guanidine moiety .
Scientific Research Applications
N’‘,N’‘’-1,2-Phenylenediguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-1,2-Phenylenediguanidine involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to the minor groove of DNA, affecting its structure and function . Additionally, it can inhibit kinase activity by interacting with the active sites of these enzymes, thereby modulating various cellular pathways .
Comparison with Similar Compounds
- N’‘,N’‘’-1,3-Phenylenediguanidine
- N’‘,N’‘’-1,4-Phenylenediguanidine
- N’‘,N’‘’-1,2-Ethylenediguanidine
Comparison: N’‘,N’‘’-1,2-Phenylenediguanidine is unique due to its specific 1,2-phenylenediamine backbone, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and reactivity patterns, making it a valuable compound for targeted applications .
Properties
CAS No. |
63677-36-1 |
|---|---|
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)phenyl]guanidine |
InChI |
InChI=1S/C8H12N6/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4H,(H4,9,10,13)(H4,11,12,14) |
InChI Key |
BBXYBXZOUMQIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



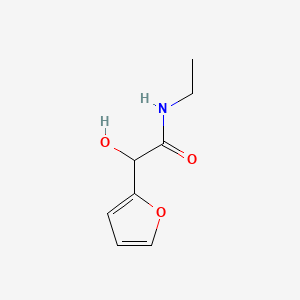
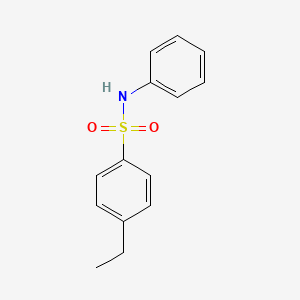
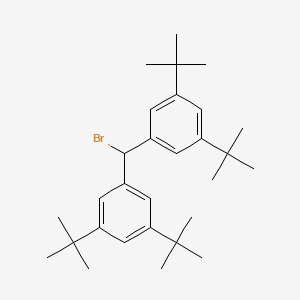
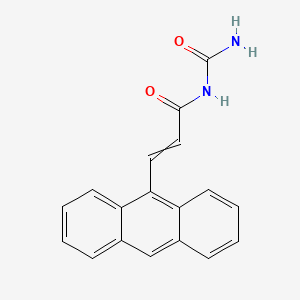
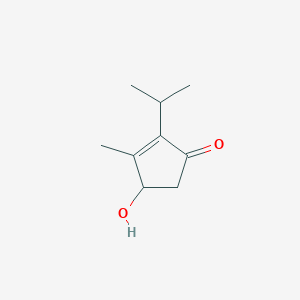

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
